2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Description
The compound 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide features a 1,2,4-triazine core substituted with two hydroxyl groups at positions 3 and 5. The acetohydrazide moiety is linked via an (E)-configured Schiff base to a 4-hydroxyphenyl group. This structural motif combines a heterocyclic triazine system with a hydrazone-functionalized aromatic ring, making it a candidate for diverse applications, including medicinal chemistry and materials science. While explicit data on its biological activity or physicochemical properties are absent in the provided evidence, its synthesis likely follows established hydrazone formation protocols involving acid-catalyzed condensation of hydrazides with aldehydes .
Properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c18-8-3-1-7(2-4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCGVTQUCDPCON-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Variations
The target compound’s structural analogues differ primarily in:
- Heterocyclic core (triazine vs. purine, triazole, or benzohydrazide).
- Substituents on the triazine ring (dihydroxy vs. dioxo groups).
- Aromatic substituents (hydroxy, methoxy, nitro, halogen, or indole groups).
- Configuration of the Schiff base (E vs. Z, though E is predominant in synthesized derivatives).
Table 1: Structural and Functional Comparison of Analogues
*Hypothetical formula based on structural analysis.
Impact of Structural Differences
Heterocyclic Core
- Triazine vs. Purine/Triazole : The triazine core in the target compound offers distinct electronic properties compared to purine () or triazole () systems. Triazines are electron-deficient, enhancing reactivity in nucleophilic substitution or coordination chemistry, whereas purines and triazoles may engage in π-π stacking or hydrogen bonding .
- Dihydroxy vs. Dioxo Triazine : The 3,5-dihydroxy substitution on the triazine (target compound) versus 3,5-dioxo () alters hydrogen-bonding capacity and acidity. Dihydroxy groups may improve aqueous solubility, while dioxo systems could enhance stability .
Aromatic Substituents
- 4-Hydroxyphenyl vs. Halogenated/Methoxylated Analogues : The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding (e.g., O–H⋯O/N interactions), whereas electron-withdrawing groups like nitro () or chloro () may reduce solubility but improve electrophilic reactivity. Methoxy groups () increase steric bulk and lipophilicity .
- Indole vs.
Schiff Base Configuration
All analogues adopt the (E)-configuration, which is thermodynamically favored due to reduced steric hindrance between the aryl group and hydrazide moiety .
Research Findings and Implications
- Crystallography and Hydrogen Bonding : highlights that substituents like 3,4,5-trihydroxybenzylidene form extensive hydrogen-bonded networks, stabilizing the crystal lattice. The target compound’s 4-hydroxyphenyl group may similarly contribute to solid-state stability via O–H⋯O/N interactions .
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